REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[C:7](Cl)(=O)[C:8]([CH3:11])([CH3:10])[CH3:9]>ClCCl.C(N(CC)CC)C>[CH3:9][C:8]([C:7]1[N:2]([CH3:1])[C:3](=[S:6])[NH:4][N:5]=1)([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Aqueous HCl (2 M) was then added at 25° C. until pH ca. 6
|
Type
|
CONCENTRATION
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Details
|
The mixture was concentrated to dryness, water (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Type
|
WASH
|
Details
|
washing with saturated aqueous NaHCO3 (2.5 mL)
|
Type
|
CUSTOM
|
Details
|
water (10 mL) to give
|
Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1N(C(NN1)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |